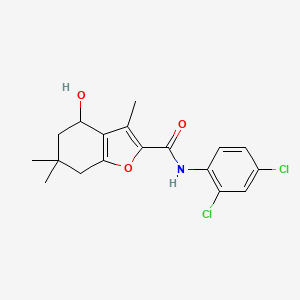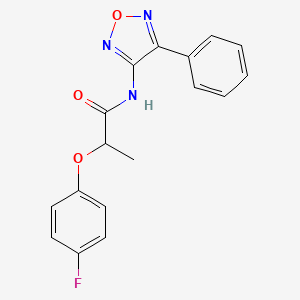![molecular formula C16H18ClN3O2S B12139703 (4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide](/img/structure/B12139703.png)
(4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated phenyl group, a pyrimidine ring with a methyl and methylethylthio substituent, and a carbamate linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methylethylthio Group: The methylethylthio group is introduced via nucleophilic substitution, often using thiols and alkyl halides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carbamate Linkage: The final step involves the reaction of the pyrimidine intermediate with chlorophenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may enhance the performance of various industrial products.
作用機序
The mechanism of action of (4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-chlorophenyl)-N-{[6-methyl-2-(methylthio)pyrimidin-4-yloxy]methyl}carb oxamide: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
(4-chlorophenyl)-N-{[6-methyl-2-(ethylthio)pyrimidin-4-yloxy]methyl}carb oxamide: Similar structure but with an ethyl group instead of methylethylthio, affecting its reactivity and interactions.
Uniqueness
The presence of the methylethylthio group in (4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These characteristics differentiate it from similar compounds and may enhance its suitability for particular applications.
特性
分子式 |
C16H18ClN3O2S |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
4-chloro-N-[(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)oxymethyl]benzamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-10(2)23-16-19-11(3)8-14(20-16)22-9-18-15(21)12-4-6-13(17)7-5-12/h4-8,10H,9H2,1-3H3,(H,18,21) |
InChIキー |
POBYDGABKOIOMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC(C)C)OCNC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12139624.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139629.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139635.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12139636.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139644.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139649.png)

![2-amino-1-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12139656.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12139657.png)
![1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12139659.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12139674.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12139695.png)

